N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo-pyrazine acetamide derivative characterized by a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide side chain terminating in a 4-acetylphenyl moiety. This compound shares structural motifs with bioactive molecules targeting kinase inhibition, inflammation, or microbial activity .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15(29)16-4-7-18(8-5-16)25-23(30)14-27-10-11-28-20(24(27)31)13-19(26-28)17-6-9-21(32-2)22(12-17)33-3/h4-13H,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHGWNJWWEOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes an acetylphenyl group and a pyrazolo[1,5-a]pyrazin moiety. The presence of methoxy groups on the phenyl ring may influence its biological activity by modulating interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain pyrazolo derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 | Caspase activation |
| Compound B | HeLa (cervical cancer) | 8.3 | Mitochondrial disruption |
| N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | TBD | TBD |
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide may exhibit neuroprotective effects. For instance, some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Targeted | IC50 (µM) | Selectivity |
|---|---|---|---|
| Donepezil | AChE | 0.5 | Reference |
| N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | BuChE | TBD | TBD |
The proposed mechanisms through which N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, the compound may enhance cholinergic signaling.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that could protect neuronal cells from oxidative stress.
Case Studies
In a recent study focusing on neuroprotective agents, a derivative structurally related to N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide demonstrated significant neuroprotection against oxidative stress-induced cell death in neuronal cell cultures. The study reported a reduction in reactive oxygen species (ROS) levels and improved cell viability at concentrations lower than those required for cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., ). The latter exhibits a fused pyrimidine ring, which may enhance π-π stacking interactions in kinase binding pockets, as seen in ’s chromenone-pyrazolo[3,4-d]pyrimidine hybrid (melting point 302–304°C, mass 571.1988 Da) .
Substituent Analysis
- Acetamide Side Chain :
The acetylphenyl terminus distinguishes the target compound from analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (), where a benzodioxin group replaces the acetylphenyl. This substitution likely reduces metabolic stability due to the benzodioxin’s susceptibility to oxidative cleavage . - Methoxy vs. Halogen Substituents :
The 3,4-dimethoxyphenyl group in the target compound contrasts with halogenated analogs (e.g., ’s dichlorobenzyl derivatives). Halogens (Cl, F) improve binding affinity in hydrophobic pockets but may increase toxicity .
Physicochemical Properties
*Estimated based on structural similarity; †Values vary by substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
